1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, a brain region crucial for motor control. [] Its discovery stemmed from an accidental synthesis during attempts to create a new synthetic opioid. [] MPTP's ability to induce a Parkinsonian syndrome in humans and primates led to its widespread adoption as a tool to create animal models for Parkinson's disease research. [] These models have been invaluable for investigating the pathophysiology of Parkinson's disease, exploring potential therapeutic targets, and testing the efficacy of new drugs. []
Developing More Refined Models: Future research aims to develop more refined MPTP models that better capture the progressive nature of Parkinson's disease and the complexities of its pathophysiology. This includes exploring chronic MPTP administration regimens and developing models that incorporate genetic and environmental factors relevant to the human disease. []
MPTP is synthesized during the production of desmethylprodine, an opioid analgesic. It is classified under several categories including neurochemicals, dopamine receptor modulators, and compounds associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its chemical formula is , with a molecular weight of 173.25 g/mol .
The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was first reported in 1947 by Ziering et al., who produced it through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This initial synthesis aimed to explore its potential as an analgesic .
The molecular structure of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring with a methyl group and a phenyl group attached.
This structure allows MPTP to cross the blood-brain barrier effectively due to its lipophilic nature .
Upon entering the brain, MPTP undergoes metabolic conversion primarily mediated by monoamine oxidase B (MAO-B), leading to the formation of the toxic metabolite MPP+.
The mechanism by which 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induces neurotoxicity involves several steps:
The primary application of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lies in its use as a research tool for studying Parkinson's disease:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3